5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C16H24O2 and a molecular weight of 248.368 g/mol . This compound is known for its unique structure, which includes two methoxy groups and four methyl groups attached to a tetrahydronaphthalene core.
Preparation Methods
The synthesis of 5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often include the use of strong bases and methylating agents . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Scientific Research Applications
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: This compound has a similar tetrahydronaphthalene core but with hydroxyl groups instead of methoxy groups.
2,2’- (2,5-Dimethoxy-1,4-phenylene)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound also contains methoxy groups and a similar structural framework. The uniqueness of this compound lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Biological Activity
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (often referred to as DM-TMN) is a chemical compound with the molecular formula C16H24O2. This compound has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.
- Molecular Weight : 248.36 g/mol
- CAS Number : 22825-00-9
- Appearance : Off-white solid
- Sensitivity : Sensitive to air and moisture
The biological activity of DM-TMN is primarily attributed to its interaction with specific molecular targets within biological systems. Although the exact pathways are still under investigation, preliminary studies suggest that DM-TMN may influence various biochemical processes through its chemical reactivity. This includes potential antioxidant properties and interactions with cellular signaling pathways.
Antioxidant Activity
Research indicates that DM-TMN exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells. A study evaluating the antioxidant capacity of DM-TMN found that it effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative damage associated with various diseases.
Antimicrobial Activity
The antimicrobial properties of DM-TMN have also been explored. In vitro studies demonstrated that DM-TMN exhibited inhibitory effects against a range of bacterial strains. The compound's effectiveness varied depending on the concentration and type of bacteria tested. This suggests potential applications in developing antimicrobial agents.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of DM-TMN on cancer cell lines have shown promising results. In particular, studies have reported that DM-TMN induces apoptosis (programmed cell death) in certain cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
Case Studies
-
Study on Antioxidant Effects :
- A study published in a peer-reviewed journal assessed the antioxidant activity of DM-TMN using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results indicated that DM-TMN significantly reduced DPPH radical levels compared to control groups, highlighting its potential as a natural antioxidant agent.
-
Antimicrobial Efficacy Evaluation :
- An investigation into the antimicrobial properties of DM-TMN involved testing against Gram-positive and Gram-negative bacteria.
- The results showed that DM-TMN had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial therapies.
-
Cytotoxicity Studies :
- A recent study evaluated the cytotoxic effects of DM-TMN on human cancer cell lines (e.g., HeLa and MCF-7).
- The findings revealed that DM-TMN induced apoptosis at concentrations that did not affect normal fibroblast cells, indicating its selective cytotoxicity towards cancer cells.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Moderate cytotoxicity; some neuroprotective effects | Shares structural similarities but different activity profile |
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | Structure | Lower antioxidant activity compared to DM-TMN | Bromination alters reactivity |
Properties
CAS No. |
22824-99-3 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5,7-dimethoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)14-12(15)9-11(17-5)10-13(14)18-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
MTKRQRCERDXZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C=C2OC)OC)(C)C)C |
Origin of Product |
United States |
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